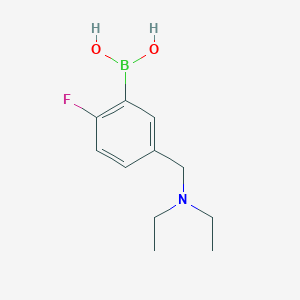

(5-((Diethylamino)methyl)-2-fluorophenyl)boronic acid

Description

Properties

IUPAC Name |

[5-(diethylaminomethyl)-2-fluorophenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17BFNO2/c1-3-14(4-2)8-9-5-6-11(13)10(7-9)12(15)16/h5-7,15-16H,3-4,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OICZMAWKLZLVRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)CN(CC)CC)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17BFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-((Diethylamino)methyl)-2-fluorophenyl)boronic acid typically involves the following steps:

Aromatic Substitution: The starting material, 2-fluoroaniline, undergoes a substitution reaction with diethylamine to introduce the diethylamino group at the para position relative to the fluorine atom.

Formylation: The resulting compound is then subjected to formylation to introduce a formyl group at the ortho position relative to the fluorine atom.

Boronic Acid Formation: Finally, the formyl group is converted to a boronic acid group through a series of reactions involving the use of boron reagents such as boronic esters or boron trihalides.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: (5-((Diethylamino)methyl)-2-fluorophenyl)boronic acid can undergo various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.

Reduction: The compound can be reduced to form the corresponding borane derivative.

Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, facilitated by the presence of the fluorine atom and the diethylamino group.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or sodium perborate can be used under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Conditions vary depending on the type of substitution, but common reagents include halogenating agents, nucleophiles, and catalysts.

Major Products:

Oxidation: Boronic esters or anhydrides.

Reduction: Borane derivatives.

Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

Targeting Cancer Therapy : Boronic acids are increasingly recognized for their potential in targeted cancer therapies, particularly in Boron Neutron Capture Therapy (BNCT). The compound's structure allows it to function as a boron carrier agent, which can be selectively taken up by tumor cells. Studies have shown that compounds similar to (5-((Diethylamino)methyl)-2-fluorophenyl)boronic acid exhibit promising cytotoxicity profiles against cancer cell lines, making them suitable candidates for further development in BNCT applications .

Fluorescent Tagging for Cellular Imaging : A recent study developed a linker-free fluorescent tagging strategy utilizing boronic acids, including derivatives like this compound. This method enhances the visualization of cellular uptake and biodistribution of boron-containing compounds in live cells. The DAHMI fluorescent tag demonstrated significant advantages over traditional methods by eliminating the need for pre-installed linkers and allowing for real-time imaging under aqueous conditions .

Synthesis Methodologies

Microwave-Assisted Synthesis : The compound can be synthesized through microwave-assisted methods that allow for rapid assembly of boronic acid derivatives. This technique has been shown to produce high yields while being environmentally friendly, as reactions are conducted in aqueous media. The efficiency of this method positions this compound as a valuable building block in the synthesis of complex drug molecules .

Radiofluorination for PET Imaging : The compound is also applicable in the synthesis of boronic acid esters that can be radiofluorinated for Positron Emission Tomography (PET) imaging. This process involves using tris(pentafluorophenyl)borane as a catalyst to facilitate the formation of boronates from aromatic amines, achieving high radiochemical yields suitable for clinical applications . The ability to label drug molecules with fluorine-18 enhances their utility in imaging studies.

Biological Studies

Bio-distribution and Cytotoxicity Assessments : Research indicates that structurally similar boronic acids exhibit varying bio-distribution profiles when tested on human embryonic kidney (HEK293) cell lines. The compound's structural features contribute to its unique uptake patterns, which are critical for understanding its pharmacokinetics and therapeutic efficacy . Cytotoxicity studies have shown that certain derivatives maintain IC50 values above 50 μM, indicating potential safety margins for therapeutic use.

- Cytotoxicity Study : A study involving various boronic acids demonstrated distinct differences in cellular uptake and cytotoxic profiles among structurally similar compounds. This highlighted the importance of molecular design in developing effective cancer therapeutics.

- Fluorescent Tagging Application : The implementation of DAHMI tagging with boronic acids was successfully validated through experiments showing enhanced cellular imaging capabilities compared to traditional methods.

- Synthesis Optimization : Research optimizing microwave-assisted synthesis methods showed significant improvements in yield and purity for complex drug molecules, demonstrating the practical applications of this compound in pharmaceutical development.

Mechanism of Action

The mechanism of action of (5-((Diethylamino)methyl)-2-fluorophenyl)boronic acid involves its interaction with various molecular targets and pathways:

Molecular Targets: The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and receptor binding studies.

Pathways: The compound can modulate biochemical pathways by interacting with specific enzymes or receptors, leading to changes in cellular processes.

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares (5-((diethylamino)methyl)-2-fluorophenyl)boronic acid with structurally related fluorophenyl boronic acids:

Key Comparative Insights

Substituent Effects on Bioactivity: The diethylaminomethyl group in the target compound may enhance cellular permeability compared to carbamoyl (e.g., tert-butylcarbamoyl in ) or nitro groups (e.g., ). This aligns with DAHMI's use in fluorescence-based cellular imaging, where the diethylamino group improves sensor-cell interactions .

Synthetic Utility: Fluorophenyl boronic acids are pivotal in Suzuki couplings for constructing heterocyclic drug candidates, such as kinase inhibitors (e.g., ). The diethylaminomethyl group may offer steric or electronic advantages in coupling reactions.

The diethylamino group could modulate interactions with microbial targets or enzymes.

Biological Activity

(5-((Diethylamino)methyl)-2-fluorophenyl)boronic acid, with CAS number 1334226-26-4, is a boronic acid derivative that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This compound is characterized by its unique diethylamino and fluorophenyl substituents, which may influence its interaction with biological targets.

The compound's structure can be represented as follows:

This structure suggests properties that may enhance its stability and bioactivity. The presence of the boron atom is crucial for its interaction with biomolecules, particularly in enzyme inhibition and as a potential therapeutic agent.

The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with specific biomolecules. Boronic acids are known to interact with diols, which is significant in the context of glycoproteins and enzymes that contain sugar moieties. This interaction can modulate enzyme activity and affect various biological pathways.

Potential Targets

Research indicates that boronic acids can target proteases and kinases, leading to inhibition of cancer cell proliferation and modulation of signaling pathways involved in inflammation and fibrosis .

Table 1: Summary of Biological Activities

Case Studies

- Cytotoxicity Evaluation : In a study assessing the cytotoxicity of boron-containing compounds, this compound was evaluated against HEK293 cells. The results indicated that while it demonstrated some cytotoxic effects, the IC50 values were above 50 μM, suggesting moderate activity that may be enhanced through structural modifications .

- Mechanistic Insights : Another study explored the mechanism by which boronic acids interact with cellular targets. The findings revealed that compounds like this compound could selectively bind to specific kinases, thereby influencing cell signaling pathways related to growth and apoptosis .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications in its structure:

- Fluorine Substitution : The presence of fluorine enhances lipophilicity and metabolic stability, which may improve bioavailability.

- Diethylamino Group : This moiety potentially increases solubility and alters pharmacokinetic properties, making it a candidate for further optimization in drug development.

Q & A

Basic: What are the optimal conditions for synthesizing (5-((Diethylamino)methyl)-2-fluorophenyl)boronic acid, and how can purity be validated?

Methodological Answer:

Synthesis typically involves sequential functionalization of the phenyl ring. A common approach includes:

Substitution : Introducing the diethylamino group via nucleophilic substitution or reductive amination.

Borylation : Using Miyaura borylation (Pd-catalyzed cross-coupling with bis(pinacolato)diboron) to install the boronic acid group .

Purity Validation :

- NMR Spectroscopy : Confirm structural integrity by observing characteristic peaks (e.g., δ ~7-8 ppm for aromatic protons, δ ~1.2 ppm for diethylamino methyl groups) .

- Mass Spectrometry (MS) : Verify molecular weight using ESI-MS or MALDI-TOF.

- HPLC : Assess purity (>98%) with reverse-phase chromatography .

Advanced: How does the electron-withdrawing fluorine substituent influence the boronic acid’s reactivity in Suzuki-Miyaura couplings?

Methodological Answer:

The fluorine atom at the 2-position enhances electrophilicity of the boronic acid by withdrawing electron density, increasing its reactivity in cross-coupling reactions. This can be quantified via:

- 11B NMR Shifts : Monitor changes in δ(11B) under varying pH to determine pKa (e.g., pKa ~7.9 for 2-fluorophenyl analogs) .

- Kinetic Studies : Compare reaction rates with non-fluorinated analogs using pseudo-first-order kinetics under standardized conditions (e.g., Pd(PPh3)4, Na2CO3, DME/H2O) .

Basic: What analytical techniques are critical for characterizing this compound’s stability in aqueous solutions?

Methodological Answer:

- UV-Vis Spectroscopy : Track degradation via absorbance changes at λmax (e.g., ~260 nm for boronic acids).

- pH Titration : Measure stability across pH 5–9, as boronic acids form tetrahedral boronate anions in basic conditions, enhancing solubility but reducing reactivity .

- Thermogravimetric Analysis (TGA) : Assess thermal stability under nitrogen atmosphere .

Advanced: How can researchers resolve contradictory data on the compound’s enzyme inhibition efficacy across studies?

Methodological Answer:

Contradictions may arise from assay conditions (e.g., buffer composition, enzyme isoforms). Address this by:

Standardized Assays : Use recombinant enzymes (e.g., serine proteases) in controlled buffers (pH 7.4, 25°C).

Surface Plasmon Resonance (SPR) : Measure binding affinities (KD) directly, avoiding interference from secondary interactions .

Dose-Response Curves : Generate IC50 values with ≥3 technical replicates to ensure reproducibility .

Basic: What are the recommended storage conditions to prevent degradation?

Methodological Answer:

- Short-Term : Store at 2–8°C in airtight containers under inert gas (argon/nitrogen) to minimize oxidation .

- Long-Term : Aliquot and store at -80°C (stable for ≤6 months) or -20°C (≤1 month). Avoid freeze-thaw cycles .

- Solubility Enhancement : For aqueous solutions, pre-warm to 37°C and sonicate to dissolve precipitates .

Advanced: How can computational modeling predict the compound’s interaction with biological targets?

Methodological Answer:

- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., proteases, kinases). Focus on the boronic acid’s interaction with catalytic serine residues .

- MD Simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess binding stability and conformational changes .

- QSAR Models : Correlate substituent effects (e.g., diethylamino group’s basicity) with bioactivity using Hammett σ constants .

Basic: What safety precautions are essential when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use a fume hood to avoid inhalation of airborne particles.

- Spill Management : Neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite) .

Advanced: How does the diethylamino group affect the compound’s pharmacokinetic properties?

Methodological Answer:

The diethylamino group enhances lipophilicity (logP), improving membrane permeability. Evaluate via:

- Caco-2 Assays : Measure apparent permeability (Papp) to predict intestinal absorption.

- Microsomal Stability Tests : Incubate with liver microsomes (human/rat) to assess metabolic half-life (t1/2) .

- Plasma Protein Binding : Use equilibrium dialysis to quantify unbound fraction .

Basic: What are the key differences between this compound and its structural analogs (e.g., 2-fluorophenylboronic acid)?

Methodological Answer:

- Electronic Effects : The diethylamino group acts as an electron donor, modulating the boronic acid’s Lewis acidity compared to non-aminated analogs .

- Steric Effects : The bulky diethylamino-methyl group may hinder access to planar catalytic sites in cross-coupling reactions .

- Biological Activity : The diethylamino group enables pH-dependent membrane trafficking, unlike simpler fluorophenylboronic acids .

Advanced: What strategies can optimize regioselectivity in reactions involving this compound?

Methodological Answer:

- Directed Ortho-Metalation : Use the boronic acid as a directing group to functionalize specific positions .

- Protecting Groups : Temporarily mask the diethylamino group with Boc to prevent unwanted side reactions .

- Catalyst Screening : Test Pd/XPhos systems for enhanced selectivity in Suzuki couplings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.